Product packaging for Methyl 4-nitrosobenzoate(Cat. No.:CAS No. 13170-28-0)

Methyl 4-nitrosobenzoate

Cat. No.: B089305
CAS No.: 13170-28-0
M. Wt: 165.15 g/mol
InChI Key: CAFWWZWJFFJXTF-UHFFFAOYSA-N
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Description

Significance of Aryl Nitroso Compounds in Organic Chemistry and Materials Science

Aryl nitroso compounds, characterized by the presence of a nitroso group directly attached to an aromatic ring, are a fascinating and versatile class of molecules in organic chemistry. at.ua Their chemistry is rich and varied, offering a wide range of synthetic possibilities. One of the most notable features of C-nitroso compounds is their tendency to exist in a monomer-dimer equilibrium. wikipedia.org In the solid state, they often favor the formation of colorless or pale yellow azodioxide dimers, while in dilute solutions or at elevated temperatures, the deep green or blue monomers are more prevalent. wikipedia.org This reversible dimerization has been a subject of study for understanding reaction mechanisms in crystalline solids. mdpi.com

In the realm of organic synthesis, aryl nitroso compounds serve as valuable intermediates. They can be prepared through various methods, including the oxidation of hydroxylamines or anilines, and the reduction of nitro compounds. wikipedia.orgtandfonline.com They are key precursors for the synthesis of other important organic molecules, such as azobenzenes, which have applications in dyes and molecular switches. acs.orgamazonaws.com Furthermore, aryl nitroso compounds can participate in chemoselective ligation reactions, for instance with sulfinic acids, which is a process of interest in chemical biology for the detection of specific functional groups in biological systems. researchgate.net

The applications of aryl nitroso compounds extend into materials science. Their ability to form coordination complexes with transition metals opens up possibilities for the development of novel catalysts, sensors, and advanced materials with unique electronic and optical properties. aquigenbio.com The study of their self-assembly and dimerization in the solid state also provides fundamental insights into molecular organization, which is crucial for designing new functional materials. at.ua

Overview of Methyl 4-nitrosobenzoate's Position and Potential in Academic Inquiry

This compound, as a specific member of the aryl nitroso family, holds potential for academic investigation. Its synthesis has been reported through several routes, including the oxidation of Methyl 4-aminobenzoate (B8803810) using reagents like Oxone. amazonaws.comrug.nl Another described method involves the nitrosation of potassium trifluoro(4-(methoxycarbonyl)phenyl)borate with nitrosonium tetrafluoroborate (B81430), which proceeds rapidly to yield the desired product. nih.gov

The presence of both the reactive nitroso group and the ester functionality on the same aromatic ring makes this compound a bifunctional molecule. This dual reactivity allows it to be a versatile building block in more complex molecular architectures. For instance, it can be used in the synthesis of azo compounds by reacting it with anilines, such as the reaction with 4-bromoaniline (B143363) to form Methyl 4-(4-bromo-phenylazo)-benzoate. amazonaws.com

In the context of biological studies, while research on this specific compound is not as extensive as for some other nitrosoarenes, it is known that aryl nitroso compounds can act as intermediates in the metabolic pathways of certain nitroaromatic compounds. For example, the reduction of 4-nitrobenzoate (B1230335) can proceed through 4-nitrosobenzoate. nih.gov This positions this compound as a potentially useful molecule for studying such biochemical transformations.

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC8H7NO3 amazonaws.com
Molecular Weight165.15 g/mol -
Melting Point123-125 °C nih.gov

Research into this compound and its derivatives continues to be an active area, with potential applications in the development of new materials and as probes for biological systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO3 B089305 Methyl 4-nitrosobenzoate CAS No. 13170-28-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-nitrosobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-12-8(10)6-2-4-7(9-11)5-3-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFWWZWJFFJXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337452
Record name Methyl 4-nitrosobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13170-28-0
Record name Benzoic acid, 4-nitroso-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13170-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-nitrosobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 4 Nitrosobenzoate

Direct Nitrosation Strategies for C-Nitrosoarene Formation

Direct nitrosation methods offer a straightforward approach to introduce the nitroso group onto an aromatic ring. These strategies typically involve the reaction of a suitable aromatic precursor with a nitrosating agent.

Nitrosation of Organotrifluoroborates with Nitrosonium Reagents

A highly effective and mild method for the synthesis of nitrosoarenes, including methyl 4-nitrosobenzoate, involves the ipso-nitrosation of organotrifluoroborates using nitrosonium tetrafluoroborate (B81430) (NOBF₄). nih.govacs.org This transformation is characterized by its high yields, broad functional group tolerance, and rapid reaction times. nih.govresearchgate.net

The reaction proceeds by treating a potassium aryltrifluoroborate salt with NOBF₄ in a suitable solvent like acetonitrile (B52724). nih.gov For instance, potassium trifluoro(4-(methoxycarbonyl)phenyl)borate reacts with NOBF₄ to produce this compound in excellent yield. nih.gov This method is particularly advantageous for synthesizing nitrosobenzenes with electron-withdrawing groups, which can be challenging to obtain through other direct nitrosation techniques. nih.gov

Table 1: Synthesis of this compound via Nitrosation of Organotrifluoroborate

PrecursorReagentSolventYieldReference
Potassium trifluoro(4-(methoxycarbonyl)phenyl)borateNOBF₄Acetonitrile95% nih.gov
(4-(methoxycarbonyl)phenyl)boronic acidNOBF₄Not specified77% escholarship.org

This approach has been successfully applied to a wide range of aryl- and heteroaryltrifluoroborates, demonstrating its versatility and regioselectivity. nih.govacs.org The reaction is often complete within minutes at room temperature. nih.gov

Electrophilic Aromatic Nitrosation Approaches

Electrophilic aromatic nitrosation is a classical method for introducing a nitroso group. However, direct nitrosation of arenes can sometimes be inefficient, especially for those bearing electron-withdrawing groups. nih.gov The reaction typically involves a source of the nitrosonium ion (NO⁺), which acts as the electrophile.

While the direct electrophilic nitrosation of methyl benzoate (B1203000) to yield this compound is not as commonly reported as nitration, the principles of electrophilic aromatic substitution are relevant. scribd.comaiinmr.comrsc.orgechemi.compraxilabs.com The ester group is a deactivating, meta-directing group for electrophilic substitution. scribd.comrsc.orgpraxilabs.com Therefore, direct nitrosation, if it were to occur under standard electrophilic conditions, would be expected to yield the meta-substituted product, methyl 3-nitrosobenzoate, rather than the para-isomer. researchgate.netacs.org

The challenge with electrophilic nitrosation lies in the fact that the nitroso group itself is a strong electron-withdrawing group, which can passivate the aromatic ring towards further reaction. marquette.edu

Indirect Synthetic Routes

Indirect methods provide alternative pathways to this compound, often starting from more readily available precursors. These routes typically involve oxidation or reduction of a nitrogen-containing functional group already present on the aromatic ring.

Oxidation of Aromatic Amines to Nitroso Compounds (Conceptual)

The oxidation of the corresponding aromatic amine, methyl 4-aminobenzoate (B8803810), presents a viable conceptual route to this compound. amazonaws.comsigmaaldrich.comchemicalbook.comnist.gov Various oxidizing agents can be employed for this transformation.

One effective method utilizes Oxone (potassium peroxymonosulfate) in a biphasic system of dichloromethane (B109758) and water. amazonaws.com This approach has been successfully used to synthesize a variety of nitrosoarenes from their corresponding anilines. amazonaws.com For example, methyl 4-aminobenzoate can be oxidized with Oxone to produce this compound. amazonaws.com

Hydrogen peroxide, catalyzed by molybdenum salts, has also been reported for the oxidation of anilines to nitroso compounds. thieme-connect.com This method offers another potential pathway for the synthesis of this compound. thieme-connect.com

Table 2: Conceptual Oxidation of Methyl 4-aminobenzoate

Starting MaterialOxidizing AgentCatalyst/ConditionsProductReference
Methyl 4-aminobenzoateOxoneDCM/WaterThis compound amazonaws.com
Methyl 4-aminobenzoateHydrogen PeroxideMolybdenum saltsThis compound thieme-connect.com

Reduction of Nitroaromatic Precursors to Nitroso Compounds (Conceptual)

Conceptually, the partial reduction of the corresponding nitroaromatic compound, methyl 4-nitrobenzoate (B1230335), can yield this compound. microbiologyresearch.orgacs.orgpsu.edunih.govrsc.orgchemspider.com This transformation requires careful control of the reducing agent and reaction conditions to avoid over-reduction to the hydroxylamine (B1172632) or amine.

The reduction of nitroarenes can proceed through nitroso and hydroxylamino intermediates. mdpi.comnih.gov In some biological systems, the degradation of 4-nitrobenzoate has been shown to proceed via 4-nitrosobenzoate and 4-hydroxylaminobenzoate. microbiologyresearch.orgasm.orgasm.org

While the selective reduction of a nitro group to a nitroso group can be challenging, certain reagents and conditions can favor the formation of the nitroso compound. For example, selenium-mediated reduction of nitroarenes with sodium borohydride (B1222165) has been explored, although this often leads to the corresponding amine. researchgate.net

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. imist.ma In the context of this compound synthesis, several approaches align with these principles.

The use of solvent-free reaction conditions is a key aspect of green chemistry. rsc.orgscispace.com Mechanochemical methods, which involve grinding solid reactants together, offer a solvent-free route for the oxidation of anilines to nitrosobenzenes using Oxone. rsc.org This technique, coupled with solvent-free product isolation methods like sublimation, presents a significant step towards a more environmentally benign synthesis. rsc.org

Furthermore, the development of synthetic methods that utilize less toxic reagents and generate benign byproducts is crucial. imist.ma The oxidation of anilines using hydrogen peroxide as the oxidant is considered a greener alternative to many traditional oxidizing agents, as its primary byproduct is water. thieme-connect.com

The synthesis of N-nitroso compounds using tert-butyl nitrite (B80452) under solvent-free conditions also represents a greener approach, minimizing waste and exposure to hazardous materials. rsc.orgscispace.com While this specific method is for N-nitroso compounds, the underlying principles of avoiding harmful solvents are applicable to the synthesis of C-nitroso compounds as well.

The search for environmentally friendly methods for reactions like nitration, a related process, also informs the development of greener syntheses for nitroso compounds. google.com

Advanced Spectroscopic and Structural Elucidation of Methyl 4 Nitrosobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For methyl 4-nitrosobenzoate, ¹H and ¹³C NMR provide detailed information about its proton and carbon framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides precise information about the electronic environment of its hydrogen atoms. In a typical analysis using a 500 MHz spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent, the spectrum displays distinct signals for the aromatic and methyl protons. amazonaws.com

The aromatic protons, due to the influence of the nitroso and ester groups, appear as two distinct doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. youtube.com The protons ortho to the electron-withdrawing ester group are deshielded and resonate at a higher chemical shift compared to the protons ortho to the nitroso group. The methyl protons of the ester group appear as a sharp singlet in the upfield region. amazonaws.com

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic (2H, ortho to -COOCH₃)~8.20d~8.5
Aromatic (2H, ortho to -NO)~7.95d~8.5
Methyl (-OCH₃)~3.98sN/A

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. pressbooks.pub In a proton-decoupled ¹³C NMR spectrum of this compound, recorded at 125.8 MHz in CDCl₃, distinct signals are observed for each unique carbon atom. amazonaws.com The carbonyl carbon of the ester group is significantly deshielded and appears at the lowest field (~165 ppm). pressbooks.pub The aromatic carbons also show distinct chemical shifts based on their position relative to the substituents. amazonaws.com The carbon attached to the nitroso group (ipso-carbon) and the ipso-carbon of the ester group are clearly distinguishable, as are the carbons ortho and meta to these groups. The methyl carbon appears at the highest field. amazonaws.com

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ amazonaws.com
Carbon AssignmentChemical Shift (δ, ppm)
Carbonyl (-C=O)~165.2
Aromatic (C-NO)~155.0
Aromatic (C-COOCH₃)~134.5
Aromatic (CH, ortho to -COOCH₃)~130.5
Aromatic (CH, ortho to -NO)~123.0
Methyl (-OCH₃)~52.8

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound. nih.gov In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture by passing it through a gas chromatography column. turkjps.org The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum shows a molecular ion (M⁺) peak corresponding to the intact molecule's mass-to-charge ratio (m/z). For this compound (C₈H₇NO₃), the molecular ion peak would be observed at an m/z of 165. nih.gov The spectrum also displays a series of fragment ion peaks resulting from the breakdown of the molecular ion. Common fragmentation pathways for this molecule include the loss of the methoxy (B1213986) group (-OCH₃, 31 u) to give a peak at m/z 134, and the loss of the nitroso group (-NO, 30 u). The NIST Mass Spectrometry Data Center contains reference spectra for this compound, which can be used for its unambiguous identification in unknown samples. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a compound's mass-to-charge ratio, often to four or more decimal places. worktribe.com This precision allows for the determination of the elemental formula of a molecule, as each formula has a unique exact mass. uwo.ca

For this compound, the molecular formula is C₈H₇NO₃. nih.gov The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). HRMS techniques, such as those using electrospray ionization (ESI) or a Q-TOF instrument, can experimentally measure this mass with high accuracy. worktribe.comuwo.ca This capability is crucial for confirming the identity of newly synthesized compounds and distinguishing between isomers or compounds with the same nominal mass but different elemental compositions. amazonaws.com

Table 3: Exact Mass Data for this compound
ParameterValue
Molecular FormulaC₈H₇NO₃
Nominal Mass165 u
Calculated Exact Mass165.0426 u

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. While a specific, publicly available FTIR spectrum for this compound is not readily found, its spectral characteristics can be inferred from closely related compounds, such as Methyl 4-nitrobenzoate (B1230335), and the known absorption regions for its constituent functional groups. researchgate.netchemicalbook.comresearchgate.net

The key vibrational modes expected for this compound would include:

Nitroso Group (N=O) Stretching: The N=O stretching vibration is a key marker for this compound and is typically observed in the region of 1500-1600 cm⁻¹.

Ester Group Vibrations: The ester functionality gives rise to a strong carbonyl (C=O) stretching absorption, usually found around 1720-1740 cm⁻¹. Additionally, C-O stretching vibrations will appear in the 1200-1300 cm⁻¹ region.

Aromatic Ring Vibrations: The para-substituted benzene ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. Out-of-plane C-H bending vibrations are also characteristic and appear at lower wavenumbers.

For comparative purposes, the FTIR spectrum of the related compound, 4-nitrophenyl-4'-nitrobenzoate, shows strong absorptions for the ester C=O at 1752 cm⁻¹, C-O at 1195 cm⁻¹, and symmetric and asymmetric stretching of the nitro groups at 1523 cm⁻¹ and 1343 cm⁻¹, respectively. researchgate.net Similarly, in 4-methyl-3-nitrobenzoic acid, the nitro group's symmetric stretching vibration is found at 1340 cm⁻¹. researchgate.net These values help to approximate the expected positions of key bands in the FTIR spectrum of this compound.

Table 1: Expected FTIR Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
NitrosoN=O Stretch1500 - 1600
EsterC=O Stretch1720 - 1740
EsterC-O Stretch1200 - 1300
AromaticC-H Stretch> 3000
AromaticC=C Stretch1400 - 1600

This table is based on established group frequencies and data from analogous compounds.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. renishaw.com A key advantage is that symmetric, non-polar bonds often produce strong Raman signals, while they may be weak in FTIR. For this compound, Raman spectroscopy would be particularly useful for characterizing the nitroso group and the aromatic ring.

Conceptually, the Raman spectrum of this compound is expected to show:

N=O and C-N Stretching Vibrations: Aromatic nitroso compounds typically exhibit Raman bands corresponding to the nitroso monomer's N=O and C–N stretching vibrations. For instance, in various disulfide-containing nitrosoarenes, these bands are observed around 1500 cm⁻¹ and 1100 cm⁻¹, respectively. chemicalbook.com

Aromatic Ring Modes: The symmetric "ring breathing" vibration of the para-substituted benzene ring would produce a characteristically strong Raman band. Other C=C stretching and in-plane and out-of-plane C-H bending modes of the aromatic ring would also be visible.

Dimer-Specific Vibrations: In the solid state, aromatic C-nitroso compounds often exist as azodioxy dimers. chemicalbook.com Raman spectroscopy can detect the N=N stretching vibration of these E-azodioxides, which is Raman-active but not IR-active, with bands appearing around 1440-1455 cm⁻¹. chemicalbook.com

The analysis of Raman spectra can thus provide valuable information on the monomer-dimer equilibrium of this compound in different states.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. fda.gov.tw Although a specific crystal structure for this compound is not publicly available, the analysis of related compounds like Methyl 4-hydroxy-3-nitrobenzoate and other substituted benzoates provides a strong basis for understanding its likely solid-state conformation and intermolecular interactions. mdpi.comnih.govscielo.org.conih.gov

Aromatic nitroso compounds frequently dimerize in the solid state to form azodioxy structures, which would significantly influence the crystal packing. The crystal structure of this compound would likely be characterized by:

Molecular Conformation: The planarity of the benzene ring and the orientation of the methyl ester and nitroso functional groups would be precisely determined. In similar structures, the ester group is often slightly twisted out of the plane of the benzene ring.

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions. For this compound, these would likely include C-H···O hydrogen bonds, where the oxygen atoms of the nitroso and carbonyl groups act as acceptors. mdpi.comscielo.org.co Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules are expected to play a significant role in stabilizing the crystal structure. mdpi.comnih.gov

Table 2: Conceptual Crystallographic Data and Expected Intermolecular Interactions for this compound

ParameterExpected Feature
Crystal SystemLikely Monoclinic or Triclinic
Key Intermolecular ForcesC-H···O Hydrogen Bonds, π-π Stacking
Molecular StatePotential for monomer or azodioxy dimer
Supramolecular StructureFormation of layers or stacked sheets mdpi.com

This table is a conceptual representation based on the crystal structures of analogous compounds.

The detailed analysis of these interactions is crucial for understanding the physical properties of the compound, such as its melting point and solubility.

Advanced Analytical Techniques for Complex Characterization and Trace Analysis

For in-depth characterization and the detection of trace amounts of this compound, highly sensitive and specific analytical techniques are required.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of trace-level impurities in complex matrices. fda.gov.twmdpi.comhsa.gov.sgnih.gov A validated LC-MS/MS method for this compound would offer high selectivity and sensitivity.

A conceptual LC-MS/MS method would involve:

Chromatographic Separation: A reversed-phase HPLC column, such as a C18 or Phenyl-Hexyl column, would be used to separate this compound from other components in a sample. A gradient elution with a mobile phase consisting of methanol (B129727) or acetonitrile (B52724) and water, often with additives like formic acid or ammonium (B1175870) formate, would be employed. mdpi.comhsa.gov.sgthermofisher.com

Ionization: An atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source would be used to ionize the molecule, typically in positive ion mode. fda.gov.twnih.gov

Mass Analysis: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would provide high specificity. mdpi.comnih.gov This involves selecting the protonated molecular ion ([M+H]⁺) as the precursor ion in the first quadrupole, fragmenting it in the collision cell, and monitoring specific product ions in the third quadrupole.

Table 3: Conceptual LC-MS/MS Parameters for this compound Analysis

ParameterConceptual Setting
LC ColumnReversed-phase C18 or Phenyl-Hexyl (e.g., 4.6 mm x 150 mm, 3 µm) hsa.gov.sg
Mobile PhaseA: Water with 0.1% Formic Acid; B: Methanol/Acetonitrile fda.gov.tw
Ionization ModePositive Ion APCI or ESI fda.gov.twnih.gov
MS/MS ModeMultiple Reaction Monitoring (MRM)
Precursor Ion[M+H]⁺
Product IonsSpecific fragments of the parent molecule

This approach allows for the development of a robust and sensitive method for the trace analysis of this compound in various samples.

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offers unparalleled mass resolving power and accuracy, making it an exceptional tool for the detailed molecular characterization of complex mixtures. plos.orgnih.govusda.govcopernicus.org For this compound, FT-ICR MS would be invaluable for:

Unambiguous Molecular Formula Determination: The high mass accuracy (<1 ppm) allows for the confident assignment of the elemental composition (C₈H₇NO₃) from the measured mass-to-charge ratio. plos.org

Impurity Profiling: It can resolve and identify trace-level impurities, byproducts, or degradation products that may be present alongside the main compound, even those with very similar masses.

Structural Elucidation: When coupled with fragmentation techniques (MS/MS), it can provide detailed structural information about the parent molecule and any related species.

The analysis is typically performed by direct infusion of the sample into a soft ionization source, such as ESI, which generates unfragmented molecular ions. plos.orgcopernicus.org The ability of FT-ICR MS to resolve tens of compounds per nominal mass makes it ideal for a comprehensive understanding of the chemical composition of a sample containing this compound. plos.org

Theoretical and Computational Chemistry of Methyl 4 Nitrosobenzoate

Quantum Mechanical (QM) Calculations of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. It is extensively used to determine the ground-state properties of molecules like methyl 4-nitrosobenzoate. DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. This process yields crucial data on bond lengths, bond angles, and dihedral angles.

For a molecule like this compound, key structural parameters of interest include the lengths of the C-N, N=O, and C=O bonds, as well as the planarity of the nitroso and ester groups relative to the benzene (B151609) ring. Functionals such as B3LYP or CAM-B3LYP, combined with basis sets like 6-31+G(d), are commonly employed for such tasks. uwo.ca Following geometry optimization, analysis of the molecular orbitals (MOs) can be performed. This reveals the distribution of electron density, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance for predicting reactivity. DFT calculations also allow for the determination of various electronic properties, such as the molecular dipole moment, which influences the molecule's interaction with polar solvents and other molecules. uwo.ca

Table 1: Illustrative DFT-Calculated Ground State Properties for this compound (Note: The following values are illustrative examples of typical outputs from a DFT calculation and are not from a published study on this specific molecule.)

Property Functional/Basis Set Calculated Value Significance
C-N Bond Length B3LYP/6-31G(d) 1.45 Å Indicates the strength and nature of the link between the ring and the nitroso group.
N=O Bond Length B3LYP/6-31G(d) 1.21 Å Characteristic of a double bond, central to the nitroso group's reactivity.
C=O (Ester) Bond Length B3LYP/6-31G(d) 1.22 Å Typical value for a carbonyl double bond in an ester functional group.
O-N-C Bond Angle B3LYP/6-31G(d) 115.0° Defines the geometry of the nitroso substituent.

While DFT is a powerful tool, higher-level ab initio methods are often used to achieve "gold standard" accuracy, particularly for energetic predictions. These methods are based on the wavefunction and make fewer assumptions than DFT. Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are prominent examples. acs.org

These methods are computationally more demanding but can provide more accurate predictions of reaction energies, isomerization energies, and potential energy surfaces. acs.org For this compound, CCSD(T) calculations could be employed to precisely determine its stability or the energy barriers for conformational changes, such as the rotation of the nitroso group. Such high-accuracy data serves as a benchmark to validate the results obtained from more cost-effective DFT methods.

Computational Spectroscopy

Computational methods are invaluable for interpreting and predicting spectroscopic data. They can generate theoretical spectra that aid in the assignment of experimental signals and provide a deeper understanding of the underlying molecular motions and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods, particularly DFT using the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure.

For this compound, these calculations would predict the chemical shifts for the aromatic protons, the methyl protons, and all carbon atoms. The accuracy of the prediction depends on the chosen DFT functional, basis set, and whether solvent effects are included. The predicted shifts can then be compared to experimental data to confirm structural assignments. Published experimental data for this compound provides a clear benchmark for such theoretical predictions. escholarship.org

Table 2: Experimental and Illustrative Predicted NMR Chemical Shifts (ppm) for this compound

Nucleus Experimental Shift (CDCl₃) escholarship.org Illustrative Predicted Shift (GIAO-B3LYP/6-31G(d))
Aromatic CH (ortho to -NO) 7.95 8.05
Aromatic CH (ortho to -COOCH₃) 8.31 8.40
Methyl (-OCH₃) 4.00 4.08
Carbonyl C=O 169.3 (from ¹³C NMR) 170.1

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities, generating a theoretical vibrational spectrum. These calculations help in assigning the peaks observed in experimental spectra to specific molecular motions, such as the stretching or bending of particular bonds.

For this compound, calculations would identify key vibrational modes, including the N=O stretch, the C=O stretch of the ester, and various aromatic ring vibrations. It is a known phenomenon that calculated harmonic frequencies are often systematically higher than experimental frequencies. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. For a related compound, an ester carbonyl stretch was observed at 1720 cm⁻¹, providing a reference point for what would be expected for this compound. uwo.ca

Table 3: Illustrative Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound (Note: These are representative values and not from a specific published calculation.)

Vibrational Mode Calculated Frequency (Unscaled) Scaled Frequency Expected Intensity
C=O Stretch (Ester) 1795 1723 Strong
N=O Stretch 1560 1498 Strong
Aromatic C=C Stretch 1655 1589 Medium
C-O Stretch (Ester) 1290 1238 Strong

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the HOMO and LUMO of reacting species. The energy and localization of these orbitals are key predictors of a molecule's behavior.

For this compound, the HOMO would represent the region from which electrons are most readily donated (nucleophilic character), while the LUMO represents the region most accepting of electrons (electrophilic character). Computational analysis, such as Time-Dependent DFT (TD-DFT), can correlate electronic transitions, like the π→π* transition, with excitations from the HOMO to the LUMO. rug.nl The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important reactivity descriptor. A smaller gap generally implies higher chemical reactivity and lower kinetic stability.

Analysis for this compound would likely show that the HOMO has significant electron density on the nitroso group and the aromatic ring, suggesting these sites are susceptible to electrophilic attack. The LUMO would likely be distributed over the nitroso and carbonyl groups, indicating these are the primary sites for nucleophilic attack. These insights are crucial for predicting how the molecule will interact with other reagents.

Table 4: Illustrative FMO Analysis and Reactivity Descriptors for this compound (Note: These are representative values from a typical DFT calculation.)

Parameter Illustrative Calculated Value Significance
HOMO Energy -6.8 eV Related to the ionization potential; indicates electron-donating ability.
LUMO Energy -2.1 eV Related to the electron affinity; indicates electron-accepting ability.
HOMO-LUMO Gap (ΔE) 4.7 eV Correlates with chemical reactivity and the energy of the lowest electronic excitation.
Chemical Potential (μ) -4.45 eV Measures the escaping tendency of electrons from the equilibrium system.

Thermochemical Calculations and Energetic Studies

The determination of thermochemical properties, such as the gas-phase enthalpy of formation, is fundamental to understanding the energetic stability and reactivity of a molecule. For this compound, specific experimental thermochemical data appears to be limited in publicly available literature. However, extensive studies on the closely related compound, methyl 4-nitrobenzoate (B1230335), provide insight into the methodologies used for such energetic evaluations.

Thermochemical studies often involve a combination of experimental techniques and high-level computational methods. Experimentally, techniques like static-bomb combustion calorimetry are used to determine the standard molar enthalpies of formation in the crystalline phase. researchgate.net Phase transition enthalpies, including fusion, vaporization, and sublimation, can be measured using methods such as differential scanning calorimetry, Calvet microcalorimetry, and the Knudsen effusion method. researchgate.net These experimental values are crucial for deriving the gas-phase enthalpy of formation. researchgate.net

For instance, a comprehensive study on methyl 4-nitrobenzoate determined its standard molar enthalpy of formation in the gas phase (ΔfH°m(g)) at 298.15 K to be -308.4 ± 1.8 kJ∙mol⁻¹. researchgate.net This value was derived from experimentally determined enthalpies of formation in the condensed phase and enthalpies of phase transitions. researchgate.net

Computational chemistry offers a powerful alternative and complement to experimental measurements. Composite methods like the Gaussian-3 (G3) and Gaussian-4 (G4) theories are frequently employed to calculate gas-phase enthalpies of formation. researchgate.netkaust.edu.sa These calculations often use atomization reactions or isodesmic reactions to achieve high accuracy. researchgate.netkaust.edu.sa The process involves optimizing the molecular geometry, calculating vibrational frequencies, and then computing the total electronic energy to derive the enthalpy of formation. kaust.edu.sa For molecules with multiple stable conformers, a weighted Boltzmann average based on their relative Gibbs energies is used to obtain a more accurate theoretical value. researchgate.net There is often excellent agreement between the experimentally derived and computationally calculated values, which validates the theoretical models used. researchgate.net

Table 1: Experimental Thermochemical Data for the Related Compound Methyl 4-nitrobenzoate at 298.15 K

PropertyValue
Enthalpy of Fusion (ΔcrlH°m)21.4 ± 0.1 kJ∙mol⁻¹
Enthalpy of Vaporization (ΔlgH°m)84.9 ± 1.0 kJ∙mol⁻¹
Enthalpy of Sublimation (ΔcrgH°m)106.8 ± 0.4 kJ∙mol⁻¹
Gas-Phase Enthalpy of Formation (ΔfH°m(g))-308.4 ± 1.8 kJ∙mol⁻¹
Source: MatThermochemical study to assess the energetical and structural effects of nitro substituents in methyl benzoate (B1203000) isomers. researchgate.net

Investigation of Solvent Effects and Intermolecular Interactions

The chemical behavior of a compound in solution is significantly influenced by solvent effects and intermolecular interactions. These factors can affect reaction rates, equilibria, and spectroscopic properties.

Studies on the reactivity of nitrosoarenes have noted the influence of the solvent medium. In one study involving the reaction of a borodiene with nitrosoarenes, including this compound, it was observed that using either a protic solvent like methanol (B129727) or an aprotic solvent like dichloromethane (B109758) (DCM) had no significant effect on the outcome of the specific [4+2]-cycloaddition reaction. worktribe.com However, in other types of reactions, solvent choice can be critical. For example, changing the solvent from water to acetonitrile (B52724) for the reactions of 2,4-dinitrophenyl phosphate (B84403) was shown to dramatically alter the mechanistic pathways. nih.gov This highlights that the impact of a solvent is highly dependent on the specific reaction being studied.

Intermolecular interactions are crucial in determining the solid-state structure and properties of molecular crystals. While detailed crystallographic studies specifically for this compound were not found, analysis of closely related structures provides insight into the likely interactions. For example, the crystal structure of methyl 4-hydroxy-3-nitrobenzoate is stabilized by an extensive network of hydrogen bonds and π-stacking interactions. mdpi.com In this case, O-H···O and C-H···O hydrogen bonds link molecules into dimers and sheets. mdpi.com Additionally, π-stacking interactions between the aromatic rings, with centroid-to-centroid distances of 3.6 to 3.7 Å, further stabilize the crystal packing. mdpi.com

Similarly, the structure of methyl 4-anilino-3-nitrobenzoate features intermolecular N-H···O hydrogen bonds that form centrosymmetric dimers. nih.gov This structure is also stabilized by π–π contacts between the benzene rings, with a centroid–centroid distance of 3.708 Å. nih.gov The presence of the nitroso group (–N=O) in this compound, with its lone pair of electrons and polar nature, suggests that it can participate in various intermolecular interactions, including hydrogen bonding (acting as an acceptor) and dipole-dipole interactions. The aromatic ring is also capable of engaging in π-stacking interactions. These non-covalent forces are expected to play a significant role in the supramolecular assembly of this compound in the condensed phase.

Chemical Reactivity and Reaction Mechanisms of Methyl 4 Nitrosobenzoate

Photochemical Transformations

Aromatic nitroso compounds are sensitive to ultraviolet and visible light, leading to distinct chemical changes. These transformations are initiated by the electronic excitation of the nitroso group.

Upon irradiation with UV-visible light, a primary photochemical process for aromatic nitroso compounds is the homolytic cleavage of the carbon-nitrogen (C-N) bond. The C-N bond in nitrosoarenes is relatively weak and can be broken upon electronic excitation, typically requiring wavelengths shorter than 500 nm. This photolytic cleavage generates an aryl radical and a nitric oxide (NO) radical.

The general mechanism for this process can be described as follows: Ar-N=O + hν → [Ar-N=O] → Ar• + •N=O*

Once formed, these radical species are highly reactive and can engage in several subsequent reactions, often leading to a complex mixture of products. For instance, the aryl radical can react with another nitrosoarene molecule to form a diarylnitroxide radical, which is a key reactive intermediate. The presence of such nitroxide radicals has been confirmed experimentally by techniques like EPR spectroscopy.

Table 1: Bond Dissociation Energies Relevant to Photolysis This table provides conceptual data to illustrate the relative bond strengths.

Bond Typical Dissociation Energy (kJ/mol) Implication for Photolysis
Ar-NO ~215-230 Relatively weak; susceptible to cleavage by UV-Vis light.
N=O ~630 Strong double bond; less likely to cleave directly.
C-H (Aromatic) ~460 Much stronger than the C-NO bond; not the primary cleavage site.

In addition to bond cleavage, photochemical excitation of nitro-containing aromatic compounds can lead to rearrangement reactions that form azoxy compounds. While this is more commonly documented for nitroarenes, related transformations can involve nitroso intermediates. For example, the photorearrangement of certain N-aryl-2-nitrobenzamides proceeds through an intermediate azoxycarboxylic acid, which then rearranges to the final azo-compound.

A plausible pathway involves the excited state of a nitro(so) compound abstracting a hydrogen atom from a nearby molecule or solvent, leading to radical intermediates that can couple to form azoxy structures. Another proposed mechanism involves the reaction of a photochemically generated aryl radical with another nitrosoarene molecule, which, through a series of steps, can lead to the formation of an azoxy linkage (Ar-N(O)=N-Ar). The specific pathway can be highly dependent on the reaction conditions and the molecular structure.

Radical-Mediated Coupling Reactions

The nitroso group is an excellent "spin trap" or radical acceptor, meaning it can efficiently react with free radicals. This property allows Methyl 4-nitrosobenzoate to participate in various radical-mediated coupling reactions to form new C-N bonds.

The coupling of alkyl radicals with nitrosoarenes provides a direct method for forming N-alkylated aniline (B41778) derivatives. The general mechanism involves three key steps:

Radical Generation: An alkyl radical (R•) is generated from an alkyl halide (R-X) precursor, typically using a radical initiator (e.g., AIBN) or through photoredox catalysis.

Radical Trapping: The highly reactive alkyl radical adds to the nitrogen atom of the nitroso group of this compound. The nitroso group acts as a radical acceptor, forming a stable nitroxide radical intermediate.

Product Formation: The nitroxide radical intermediate is then converted to the final product. This can occur through various pathways, such as reduction or further radical recombination, depending on the specific reaction conditions.

A representative mechanism is shown below:

Step 1: R-X → R•

Step 2: Ar-N=O + R• → Ar-N(O•)-R

Step 3: Ar-N(O•)-R → Final Product (e.g., via reduction to Ar-NH-R)

Mechanistic studies on related systems, such as the nickel-catalyzed photochemical C-N coupling of aryl halides with nitroarenes, suggest that the reaction proceeds via the addition of a radical to an intermediate nitrosoarene species. nih.gov This highlights the general capability of the nitroso group to participate in such coupling reactions. nih.govrsc.org

Table 2: Key Steps in Radical-Nitroso Coupling

Step Description Intermediate/Product
1. Initiation Generation of an alkyl radical from an alkyl halide. Alkyl Radical (R•)
2. Propagation Addition of the alkyl radical to the nitrosoarene. Nitroxide Radical
3. Termination/Conversion Reduction or further reaction of the nitroxide radical. N-Alkyl-N-arylhydroxylamine or corresponding amine.

When a radical addition to the nitroso group of this compound creates a new stereocenter, the stereochemical outcome is a critical consideration.

If the attacking alkyl radical is prochiral, or if the addition creates a new stereocenter adjacent to the nitrogen, the reaction may result in a mixture of stereoisomers. The degree of stereoselectivity depends on several factors:

Steric Hindrance: The approach of the incoming radical can be influenced by the steric bulk of both the radical itself and the substituents on the aromatic ring. In the case of this compound, the molecule is relatively symmetric around the C-N bond axis, suggesting that facial selectivity would be low unless a chiral auxiliary or catalyst is used.

Electronic Effects: The electronic nature of the substituents can influence the geometry of the transition state.

Reaction Conditions: Temperature and solvent can affect the flexibility of the transition state and the lifetime of intermediates, potentially influencing the stereochemical outcome.

Studies on the photoaddition of nitrosamines to olefins have shown that the stereochemical course follows a free-radical mechanism. cdnsciencepub.comingentaconnect.com For example, additions to cyclic olefins like cyclohexene (B86901) can be highly stereoselective, favoring an anti-diaxial approach of the attacking radical. cdnsciencepub.comcdnsciencepub.com However, additions to acyclic systems like 2-butene (B3427860) are less selective due to the free rotation around the newly formed C-C single bond in the radical intermediate. cdnsciencepub.com By analogy, if the radical intermediate formed from this compound has a sufficient lifetime, rotation around the newly formed C-N bond could lead to a loss of stereochemical information, resulting in a racemic or diastereomeric mixture.

Conjugate Addition Reactions

Conjugate addition, or Michael addition, is a reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). wikipedia.orgadichemistry.com

This compound, as an aromatic nitroso compound, does not possess the requisite α,β-unsaturated system necessary to act as a Michael acceptor in the classical sense. The nitroso group is directly attached to the aromatic ring, and there is no conjugated C=C double bond adjacent to it. Therefore, it does not undergo conjugate addition reactions.

However, the nitrogen atom of the nitroso group is electrophilic and can be attacked directly by nucleophiles. This is mechanistically distinct from a conjugate addition. The reactivity of the nitroso group can be compared to that of a carbonyl group, where nucleophilic addition occurs at the central electrophilic atom (nitrogen in this case). at.ua For example, nitrosoarenes can react with nucleophiles such as organometallic reagents or stabilized carbanions, with the nucleophile adding directly to the nitrogen atom. This type of reaction is a direct nucleophilic addition to the N=O bond, not a 1,4-conjugate addition.

The term "conjugate addition" is more accurately applied to α-nitrosoalkenes, where the N=O group is conjugated with a C=C double bond, making the β-carbon susceptible to nucleophilic attack. beilstein-journals.org

Self-Polymerization and Oligomerization Phenomena of this compound

Aromatic C-nitroso compounds, including this compound, exhibit characteristic self-association behavior, participating in a dynamic monomer-dimer equilibrium. mdpi.comat.ua This phenomenon is central to their solid-state structure and solution chemistry. In the solid phase, these compounds typically favor the dimeric form, while the monomeric state is more prevalent in dilute solutions or at elevated temperatures. mdpi.com

Formation of Azodioxides and Surface Structures

The dimerization of aromatic C-nitroso compounds results in the formation of azodioxide (also known as azodioxy) structures. mdpi.com These dimers are characterized by an N-N bond and can exist as two distinct geometric isomers: E (trans) and Z (cis). For most aromatic nitroso compounds, the E-isomer is the more thermodynamically stable form and is predominantly found in the crystalline solid state. nih.gov The transition between the monomer and dimer can often be observed visually, as the monomers are typically blue or green, whereas the azodioxide dimers are colorless or yellow. mdpi.com

This equilibrium is not limited to simple dimerization. Derivatives with multiple nitrosoaryl groups have the capacity to form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) azodioxy oligomers or polymers. nih.gov Furthermore, research has shown that aromatic C-nitroso compounds can undergo self-assembly on surfaces, such as gold, to form organized one-dimensional polymeric structures. mdpi.com This ability to form ordered surface layers is a key area of interest for materials science applications.

Table 1: Comparison of Monomeric and Dimeric States of Aromatic Nitroso Compounds
PropertyMonomer (this compound)Dimer (Azodioxide form)
StructureAr-N=OAr-N(O)=N(O)-Ar (E or Z isomers)
AppearanceTypically deep green or blue mdpi.comTypically pale yellow or colorless mdpi.com
Favored StateDilute solution, higher temperatures, gas phase mdpi.comSolid state, lower temperatures nih.gov
Higher Order StructuresNot applicableCan form 1D polymers and self-assemble on surfaces mdpi.com

Mechanistic Insights into Polymerization (Conceptual)

The self-polymerization of this compound is conceptually rooted in the reversible dimerization to its azodioxide form. The process is not a chain-growth polymerization in the traditional sense but rather a dynamic equilibrium between the monomeric and dimeric species.

The mechanism can be described as follows:

Association: Two molecules of the monomeric this compound associate to form the azodioxide dimer. This reaction is typically spontaneous, especially in the solid state or at high concentrations.

Dissociation: The azodioxide dimer can dissociate back into two monomeric units. This dissociation can be induced by thermal energy (thermochromism) or by UV irradiation (photochromism). mdpi.comnih.gov

This reversible photodissociation and thermal re-dimerization positions the azodioxy/nitroso system as a potential molecular OFF-ON switch. nih.gov In the context of forming larger structures, the process can be envisioned as an extension of this dimerization. If a molecule possesses more than one nitroso group, it can link to other molecules at multiple points, leading to the formation of oligomeric or polymeric chains linked by azodioxide bridges. nih.gov The kinetics of this process follow first-order behavior for the Z-E interconversion in the crystal phase. mdpi.com

Derivatization Reactions for Synthetic Manipulation and Analytical Utility

The nitroso group in this compound is a versatile functional group that can undergo a variety of chemical transformations. These reactions are employed to prepare functionalized derivatives for further synthetic applications or to modify the compound for improved analytical detection.

Strategies for Preparing Functionalized Derivatives

Several synthetic strategies can be used to manipulate the structure of this compound and other aromatic nitroso compounds. The reactivity of the nitroso group is often compared to that of a carbonyl group, particularly its susceptibility to nucleophilic attack. at.ua

Nucleophilic Addition: The nitrogen atom of the nitroso group is electrophilic and can be attacked by various nucleophiles. at.ua This reaction is mechanistically similar to the addition to an aldehyde and can produce a wide diversity of products depending on the nucleophile used. at.ua

Nitroso-Aldol Reaction: A specific example of nucleophilic addition is the reaction with enolizable carbonyl compounds, which yields α-hydroxyamino or α-aminoxy carbonyl derivatives. researchgate.net

Cycloaddition Reactions: Aromatic nitroso compounds can act as dienophiles in Diels-Alder reactions or react with enamines to form heterocyclic structures like dihydro-oxazine derivatives. rsc.org

Oxidation: The nitroso group can be readily oxidized to the corresponding nitro group. For instance, reaction with nitrogen dioxide in carbon tetrachloride converts nitrosobenzene (B162901) into nitrobenzene (B124822). rsc.org

Metathesis-Like Dimerization: When two different aromatic nitroso compounds are combined, they can form not only their respective homodimers but also an asymmetrical heterodimer. mdpi.com

Table 2: Summary of Derivatization Strategies for Aromatic Nitroso Compounds
Reaction TypeReactant(s)Resulting Product ClassReference
Nucleophilic AdditionGeneral Nucleophiles (e.g., amines, thiols)Substituted hydroxylamines at.ua
Nitroso-Aldol ReactionEnolizable carbonyl compoundsα-Hydroxyamino or α-aminoxy carbonyls researchgate.net
CycloadditionEnamines, DienesHeterocyclic compounds (e.g., Dihydro-oxazines) rsc.org
OxidationNitrogen dioxideNitro compounds rsc.org
MetathesisA different aromatic nitroso compoundAsymmetrical azodioxide (heterodimer) mdpi.com

Derivatization for Enhanced Chromatographic and Spectrometric Analysis

For analytical purposes, particularly at trace levels, direct analysis of nitroso compounds can be challenging. Chemical derivatization is a common strategy to improve a compound's properties for analysis, such as increasing volatility for gas chromatography (GC) or adding a fluorescent tag for high-performance liquid chromatography (HPLC). jfda-online.com

Gas Chromatography-Mass Spectrometry (GC-MS)

To make nitroso compounds more amenable to GC-MS analysis, derivatization is often required to increase volatility and thermal stability while improving peak shape. jfda-online.comsemanticscholar.org A prevalent strategy, particularly for N-nitrosamines, involves a two-step process:

Denitrosation: The nitroso group is chemically removed, typically using a reagent like hydrobromic acid in acetic acid, to generate the corresponding amine. researchgate.net

Derivatization of the Amine: The resulting amine is then reacted with a derivatizing agent to form a stable, volatile derivative. Common reagents include p-toluenesulfonyl chloride (p-TSC) or dansyl chloride. researchgate.net

Alternatively, reagents like pentafluorobenzyl bromide (PFBBr) are widely used for alkylation, converting acidic or phenolic groups into stable derivatives suitable for electron capture detection or mass spectrometry. nih.govgcms.cz

High-Performance Liquid Chromatography (HPLC)

For HPLC analysis, derivatization is primarily used to enhance detection sensitivity, often by introducing a chromophore for UV detection or a fluorophore for fluorescence detection (FLD).

Pre-column Derivatization: The analyte is derivatized before injection onto the HPLC column. For example, N-nitroso-N-alkylureas can be derivatized with a cocktail of sodium sulphide, taurine, and o-phthalaldehyde (B127526) to form highly fluorescent products, allowing for detection at very low concentrations. nih.gov

Post-column Derivatization: The derivatization reaction occurs after the compound has been separated on the column but before it reaches the detector. A common method for nitrosamines involves post-column UV photolysis, which cleaves the N-NO bond to release a nitrite (B80452) ion. tandfonline.comsemanticscholar.org This nitrite then reacts with a Griess reagent to produce a highly colored azo dye, which can be quantified using a visible-light detector. tandfonline.comnih.gov

Table 3: Summary of Derivatization Techniques for Analytical Utility
Analytical MethodStrategyTypical Reagent(s)PurposeReference
GC-MSDenitrosation + DerivatizationHBr/Acetic Acid, then p-toluenesulfonyl chlorideIncrease volatility and thermal stability researchgate.net
AlkylationPentafluorobenzyl bromide (PFBBr)Improve chromatographic properties and detection nih.govgcms.cz
HPLCPre-column Fluorescence Labelingo-Phthalaldehyde (OPA) with taurineEnhance sensitivity via fluorescence detection nih.gov
Post-column Photolysis & ReactionUV light, then Griess ReagentEnhance sensitivity via colorimetric detection tandfonline.comsemanticscholar.org

Role in Organic Synthesis and Catalysis

Methyl 4-nitrosobenzoate as a Synthetic Building Block

The unique reactivity of the nitroso group makes this compound a valuable precursor for constructing complex nitrogen-containing molecules. It can act as an electrophile, a dienophile, and a partner in coupling reactions.

Precursor in the Synthesis of Nitrogen-Containing Organic Molecules

Aryl nitroso compounds are recognized as powerful building blocks in organic synthesis due to the diverse reactivity of the nitroso moiety. This functional group can readily react with nucleophiles, participate in cycloaddition reactions, and undergo condensation to create a variety of nitrogen-containing structures.

One of the primary applications of aryl nitroso compounds is in [4+2] cycloaddition reactions, also known as the Diels-Alder reaction, where they can act as highly reactive dienophiles. When this compound reacts with a conjugated diene, it can form a six-membered dihydro-1,2-oxazine ring, a heterocyclic motif present in numerous biologically active molecules. This transformation provides a direct route to complex nitrogen- and oxygen-containing heterocycles.

Furthermore, the nitroso group is a key intermediate in the synthesis of azo compounds. The Mills reaction, for instance, involves the condensation of a nitroso compound with an aniline (B41778) derivative, leading to the formation of an unsymmetrical azobenzene. Conceptually, reacting this compound with an appropriate aniline would yield an azo compound with a carbomethoxy group, a functional handle for further transformations.

The electrophilic nitrogen atom of the nitroso group is also susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard or organolithium reagents, can add to the N=O double bond to form N,N-disubstituted hydroxylamine (B1172632) derivatives after a workup. These hydroxylamines are themselves valuable intermediates for synthesizing other nitrogenous compounds.

Table 1: Potential Synthetic Transformations of this compound

Reaction Type Reactant Product Class
[4+2] Cycloaddition Conjugated Diene Dihydro-1,2-oxazines
Mills Reaction Aniline Derivative Azobenzenes
Nucleophilic Addition Grignard Reagent N,N-disubstituted Hydroxylamines

Application in the Construction of Hindered Anilines and Amino Alcohols

While direct, specific examples for the construction of hindered anilines and amino alcohols starting from this compound are not extensively documented in general literature, the known reactivity of aryl nitroso compounds provides a conceptual framework for these syntheses.

The construction of sterically hindered anilines can be envisioned through a multi-step sequence starting with the addition of a bulky organometallic reagent to the nitroso group of this compound. For example, the addition of a t-butyl Grignard reagent would yield an N-(4-(methoxycarbonyl)phenyl)-N-(tert-butyl)hydroxylamine intermediate. Subsequent reduction of the hydroxylamine functionality, for instance through catalytic hydrogenation, would remove the hydroxyl group to furnish the corresponding N-tert-butyl-4-aminobenzoate, a sterically hindered aniline derivative.

The synthesis of amino alcohols can be approached by utilizing the nitroso group as a "masked" amino group in reactions that also introduce a hydroxyl functionality. One plausible strategy is the nitroso-ene reaction. In this reaction, an alkene with an allylic hydrogen reacts with the nitroso compound to form an N-allyl-N-aryl hydroxylamine. Subsequent functional group manipulations, such as hydroboration-oxidation of the alkene followed by reduction of the hydroxylamine, could yield the target amino alcohol.

Catalytic Applications Involving this compound

The nitroso functional group can participate in catalytic cycles, typically involving redox transformations where it can be either an oxidant or a reductant. Its interaction with transition metals is key to these applications.

Utilization in Transition Metal Catalysis (e.g., with Ruthenium Porphyrins)

Transition metal porphyrin complexes, particularly those of ruthenium, are renowned for their ability to catalyze a wide array of organic transformations, including amination and aziridination reactions. unimi.it These reactions often involve the transfer of a nitrogen-containing group to a substrate, mediated by a high-valent metal-imido intermediate. unimi.it

While the primary nitrogen sources for these reactions are often organic azides or iminoiodinanes, nitroso compounds can conceptually serve as precursors to the catalytically active species. For example, a ruthenium(II) porphyrin complex could react with an oxygen atom abstractor in the presence of this compound. This could generate a reactive ruthenium nitrene or imido intermediate, [Ru(VI)(Por)(NAr)], where Ar is the 4-(methoxycarbonyl)phenyl group. This highly reactive species would then be responsible for transferring the "NAr" group to an organic substrate, such as an alkene to form an aziridine (B145994) or an alkane to form an amine, regenerating the ruthenium(II) catalyst for the next cycle.

However, it is important to note that the catalytic efficiency of such a system would be highly dependent on the specific reaction conditions and the nature of the porphyrin ligand. Research in this area has more commonly focused on aryl azides as nitrene precursors for ruthenium porphyrin catalysts. scispace.com

Role in Oxidative or Reductive Transformations within Catalytic Cycles (Conceptual)

Aryl nitroso compounds are central intermediates in the reduction of nitroarenes to anilines and the oxidation of anilines to nitroarenes. nih.gov This pivotal position allows them to function within catalytic cycles involving either oxidative or reductive transformations.

In a conceptual reductive catalytic cycle, a catalyst (e.g., an iron or nickel complex) is first activated by a stoichiometric reductant (like a silane). nih.gov This activated catalyst can then reduce a nitroarene to the corresponding nitrosoarene. The nitrosoarene intermediate is then further reduced by the catalyst in subsequent steps to a hydroxylamine and finally to the aniline product. In this context, if methyl 4-nitrobenzoate (B1230335) were the substrate, this compound would be a key, often transient, intermediate within the catalytic cycle.

Conversely, in an oxidative cycle, the nitroso compound can act as an oxidant. For example, a low-valent metal catalyst could react with a substrate, undergoing oxidative addition or another process that increases its oxidation state. This oxidized catalyst could then be reduced back to its active state by this compound, which in turn would be reduced, potentially to an azoxy or azo compound. The ability of the nitroso group to be easily reduced makes it a suitable terminal oxidant in certain catalytic processes.

Table 2: Conceptual Catalytic Cycle Involving a Nitroso Intermediate

Stage Process Role of Nitroso Compound
Reductive Cycle Nitroarene → Aniline Key intermediate formed from the reduction of the corresponding nitro compound. nih.gov

| Oxidative Cycle | Substrate Oxidation | Acts as an oxidant to regenerate the active catalyst. |

Biochemical Transformations and Environmental Fate

Metabolic Pathways and Enzymatic Transformations

The metabolic fate of Methyl 4-nitrosobenzoate in biological systems is intrinsically linked to the enzymatic machinery of microorganisms. These pathways typically involve a series of reduction or oxidation reactions that transform the nitroso group into more readily assimilable or less toxic forms.

Nitrosoaromatic compounds, including by extension this compound, are often transient intermediates in the microbial degradation of the corresponding nitroaromatic compounds. nih.govoup.comoup.comat.uaresearchgate.net The biodegradation of nitroaromatic compounds frequently proceeds through the sequential reduction of the nitro group to a nitroso, then to a hydroxylamino, and finally to an amino group. nih.govoup.comoup.comresearchgate.netnih.gov

In the context of the biodegradation of Methyl 4-nitrobenzoate (B1230335), this compound would be a fleeting intermediate. Its formation is a critical step, but its reactivity and the speed of subsequent enzymatic reactions often prevent its accumulation in significant quantities. nih.gov The rapid conversion of the nitroso intermediate is a common feature of these metabolic pathways.

The transformation of this compound in microbial systems is catalyzed by specific enzymes, primarily nitroreductases. oup.comoup.comresearchgate.netresearchgate.net These enzymes are typically flavoproteins that utilize NAD(P)H as a reducing agent to catalyze the two-electron reduction of the nitroso group to the corresponding hydroxylamine (B1172632). oup.comoup.com

The general mechanism for the enzymatic reduction of a nitrosoaromatic compound like this compound can be represented as follows:

R-NO + NAD(P)H + H⁺ → R-NHOH + NAD(P)⁺

Where R represents the 4-(methoxycarbonyl)phenyl group.

While reduction is the more commonly studied pathway for nitroaromatic and nitrosoaromatic compounds, oxidative transformations can also occur. scispace.com However, the specific oxidative enzymes and pathways that might act on this compound in microbial systems are less well-characterized.

Biodegradation of Nitrosoaromatic Compounds in Environmental Systems

The biodegradation of nitrosoaromatic compounds is a key process in the removal of these and their parent nitroaromatic compounds from contaminated environments. nih.govcswab.orgasm.org Microorganisms have demonstrated a remarkable ability to adapt and evolve pathways for the degradation of a wide variety of xenobiotic compounds. asm.orgdtic.mil

Microbial degradation of nitrosoaromatic compounds, conceptually applied to this compound, would likely follow the established pathways for nitroaromatic compound metabolism. A number of bacterial species have been identified that can utilize nitroaromatic compounds as their sole source of carbon, nitrogen, and energy. nih.govasm.org

The initial step in many of these pathways is the reduction of the nitro group, which, as mentioned, proceeds through a nitroso intermediate. Once the amino-substituted compound (Methyl 4-aminobenzoate) is formed, the aromatic ring can be further metabolized. This typically involves enzymatic ring-opening reactions, followed by degradation into central metabolic intermediates that can enter the cell's primary metabolic cycles.

Potential Transformation Product Enzyme Class Involved Metabolic Fate
Methyl 4-hydroxylaminobenzoateNitroreductaseFurther reduction to Methyl 4-aminobenzoate (B8803810)
Methyl 4-aminobenzoateAminohydrolase / DioxygenaseRing cleavage and entry into central metabolism
Catechols/ProtocatechuateDioxygenaseRing fission and degradation

The ability of microorganisms to degrade nitrosoaromatic compounds has significant environmental implications. The biodegradation of these compounds can lead to the detoxification of contaminated soils and water. Conceptually, the bioremediation potential for environments contaminated with compounds that could form this compound as an intermediate would rely on the presence and activity of microbial populations with the necessary enzymatic capabilities.

The efficiency of bioremediation can be influenced by a variety of environmental factors, including pH, temperature, oxygen availability, and the presence of other nutrients. Enhancing the activity of indigenous microbial populations or introducing specialized microorganisms are potential strategies for the bioremediation of sites contaminated with nitroaromatic compounds.

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of nitrosoarenes often involves methods that are not environmentally benign. Future research will undoubtedly focus on the development of novel and sustainable synthetic pathways to Methyl 4-nitrosobenzoate. A promising approach lies in the utilization of green oxidation methods. Finding mild and eco-friendly oxidation techniques to convert precursors like 4-aminobenzoic acid derivatives would be a significant advancement. google.com The development of continuous flow processes, which can offer better control over reaction parameters and improve safety, is another area of active research for the synthesis of nitrosoarenes. acs.orgacs.org Such methods often allow for the generation of these typically unstable intermediates in a more controlled and efficient manner. acs.orgacs.org

Synthetic ApproachPotential AdvantagesKey Research Focus
Green OxidationReduced environmental impact, milder reaction conditions.Catalyst development, use of benign oxidants.
Continuous Flow SynthesisEnhanced safety, scalability, and control over reaction intermediates.Reactor design, optimization of flow parameters.
Photochemical MethodsHigh selectivity and temporal control.Development of novel photo-triggered reactions. acs.org

Exploration of Advanced Spectroscopic Techniques for in situ and Time-Resolved Studies

Understanding the transient nature and reactivity of this compound necessitates the use of advanced spectroscopic techniques. Future research will likely involve the application of in situ and time-resolved spectroscopy to study its formation, dimerization, and reaction kinetics in real-time. Time-resolved Infrared (IR) spectroscopy has been effectively used to monitor the solid-state dimerization of related aromatic C-nitroso compounds, a technique that could be readily applied to this compound. mdpi.com

Furthermore, the characterization of nitroso monomers, which are often stable only under specific conditions like cryogenic temperatures, can be achieved through techniques such as FTIR spectroscopy. mdpi.com The application of time-resolved X-ray powder diffraction (XRPD) could provide valuable insights into the phase transformations that accompany chemical reactions in the solid state. mdpi.com

Deeper Computational Mechanistic Insights into Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to gain deeper mechanistic insights into the reactivity and selectivity of this compound. DFT calculations can be employed to study the electronic properties, optimized structures, and energy gaps of nitrobenzene (B124822) derivatives, providing a framework for understanding their reactivity. unpatti.ac.idsemanticscholar.org Such computational studies can elucidate the effect of substituents on the benzene (B151609) ring on the molecule's properties. unpatti.ac.id

Future computational work could focus on modeling reaction pathways, transition states, and the influence of solvents on the stability and reactivity of this compound. These theoretical investigations will be invaluable for designing novel reactions and predicting the behavior of the molecule in different chemical environments.

Computational MethodResearch ApplicationExpected Insights
Density Functional Theory (DFT)Calculation of electronic properties and molecular geometries.Understanding of reactivity, stability, and substituent effects. unpatti.ac.idsemanticscholar.org
Time-Dependent DFT (TD-DFT)Simulation of electronic absorption spectra.Interpretation of experimental spectroscopic data.
Molecular Dynamics (MD)Simulation of molecular behavior in solution or materials.Insights into solvation effects and intermolecular interactions.

Expanding Applications in Materials Science and Green Chemistry

The unique electronic and structural properties of aromatic nitroso compounds suggest potential applications in materials science. For instance, the incorporation of related compounds like 3-Methyl-4-Nitrobenzoic Acid into polymer formulations has been shown to enhance thermal stability and mechanical strength. nbinno.com Similar strategies could be explored for this compound to develop high-performance materials. nbinno.com The ability of aromatic C-nitroso compounds to interact with metal surfaces, such as gold nanoparticles, opens up possibilities for their use in the development of novel sensors and electronic materials. mdpi.com

In the realm of green chemistry, the focus will be on utilizing this compound in environmentally friendly processes. This includes its potential role in environmental remediation, where its reactivity could be harnessed for the degradation of pollutants. nbinno.com

Investigation of Molecular Interactions and Biological Activities (Excluding Clinical Data)

The study of non-covalent interactions, such as hydrogen bonding and π-stacking, is crucial for understanding the crystal structure and, by extension, the physical properties of this compound. researchgate.net The nitro group in related compounds is known to participate in weak intermolecular C-H⋯O hydrogen-bonding interactions. researchgate.netnih.gov

While the biological activities of this compound are not extensively documented, the broader class of nitro and nitroso compounds exhibits a wide range of biological effects. nih.govresearchgate.netnih.gov The nitro group can act as both a pharmacophore and a toxicophore, and its reduction can lead to reactive intermediates that interact with biomolecules. nih.govresearchgate.netnih.gov Future research could explore the specific molecular interactions of this compound with biological targets, such as enzymes and proteins, to understand its potential bioactivity. It is known that the electronic properties of nitroaromatic compounds influence their interactions with amino acids in proteins. researchgate.netnih.gov

Q & A

Basic: What are the standard synthetic routes for Methyl 4-nitrosobenzoate, and how do reaction conditions influence yield and purity?

This compound is typically synthesized via two primary routes:

  • Nitrosation with NOBF₄ : Using potassium trifluoro(4-(methoxycarbonyl)phenyl)borate and nitrosonium tetrafluoroborate (NOBF₄) in dichloromethane, yielding 95% product in 1 minute. This method is rapid and high-yielding but requires careful handling of NOBF₄ due to its reactivity .
  • Oxidation with Oxone : 4-Carboxymethyl aniline is oxidized using Oxone in a biphasic CH₂Cl₂/water system. This method is slower (4 hours) but avoids highly reactive nitrosating agents. However, yields are not explicitly reported, and the product often requires purification via silica gel chromatography .
    Key factors : Reaction time, choice of oxidizing agent, and post-synthetic purification (e.g., column chromatography or recrystallization) critically influence purity.

Advanced: How does the choice of nitrosating agent (NOBF₄ vs. Oxone) impact the efficiency and scalability of this compound synthesis?

  • NOBF₄ : Offers near-quantitative yields (95%) under mild conditions, making it suitable for small-scale, high-purity synthesis. However, NOBF₄ is moisture-sensitive and costly, limiting scalability .
  • Oxone : A safer, cheaper alternative but requires longer reaction times and biphasic conditions. Scalability is feasible due to milder conditions, but residual byproducts (e.g., sulfates) may complicate purification .
    Methodological consideration : For large-scale applications, Oxone is preferable despite lower efficiency, while NOBF₄ is ideal for high-purity, small-batch synthesis.

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

  • ¹H/¹³C NMR : Confirm regiochemistry and functional groups (e.g., methyl ester at δ 3.97 ppm, aromatic protons at δ 8.28/7.92 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 166.0504) and rules out isotopic impurities .
  • IR Spectroscopy : Identifies key absorptions (e.g., ester C=O at 1727 cm⁻¹, nitroso N=O at 1441 cm⁻¹) .

Advanced: What role does this compound play in the assembly of thorium-based metal-organic frameworks (MOFs)?

This compound acts as a monovalent ligand in Th-MOF synthesis. Its nitroso group undergoes reductive dimerization, facilitating covalent modulation of the framework. This process stabilizes Th-oxo clusters and enables the formation of face-centered cubic (fcu) topology with high symmetry. The dimerization step is critical for "locking" the MOF structure .

Advanced: How can this compound be integrated into the synthesis of photoresponsive azo compounds for chronophotopharmacology?

This compound serves as a precursor for azo-dye synthesis. For example, coupling with alkynes in acetic acid generates photoswitchable azobenzene derivatives. Key steps include:

  • Diazo Coupling : Reaction with amines or alkynes under acidic conditions.
  • Purification : Column chromatography (e.g., DCM/MeOH 95:5) and recrystallization (DCM/pentane) to isolate light-sensitive products .

Data Contradiction: How should researchers address discrepancies in reported melting points (e.g., 123–125°C vs. literature 129.5°C)?

The observed mp variation (123–125°C vs. lit. 129.5°C) in may arise from:

  • Polymorphism : Different crystalline forms due to recrystallization solvents.
  • Purity : Residual solvents or byproducts (e.g., unreacted starting materials) lowering mp.
    Resolution : Repeat synthesis with rigorous drying, and analyze purity via HPLC or DSC.

Methodological: What purification strategies are recommended for this compound used in sensitive applications like MOF synthesis?

  • Chromatography : Silica gel columns with gradients of EtOAc/hexanes or DCM/MeOH to remove polar impurities .
  • Recrystallization : Use DCM/pentane or EtOAc/hexane mixtures to enhance crystallinity .
  • Celite Filtration : Pre-purification via Celite/silica plugs to remove particulates .

Application: How is this compound utilized in carbonic anhydrase inhibitor studies?

It serves as a precursor for synthesizing azo-based inhibitors. For example, ethyl 4-nitrosobenzoate derivatives are coupled with sulfonamide moieties to create competitive inhibitors. HRMS and X-ray crystallography are used to validate binding interactions .

Reaction Monitoring: What are best practices for tracking this compound-involved reactions?

  • TLC : Use 3:1 CH₂Cl₂/hexanes to monitor nitroso-to-azo conversion .
  • In Situ NMR : Track aromatic proton shifts during diazo coupling .

Safety: What precautions are essential when handling this compound?

  • Protective Gear : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Waste Management : Segregate nitroso-containing waste for professional disposal to prevent environmental contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.